molecular formula C18H18N2O3S B2670969 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea CAS No. 2097902-85-5

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea

Cat. No. B2670969
CAS RN: 2097902-85-5
M. Wt: 342.41
InChI Key: YEZVMFNOPYXLQN-UHFFFAOYSA-N
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Description

The compound “1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea” is a complex organic molecule that contains several functional groups and heterocyclic components, including a furan ring, a thiophene ring, and a urea group .

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

One research area involves the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. These compounds, including urea analogues, act as antagonists in cellular assays, suggesting potential applications in modulating neuropeptide Y5 receptor activities (Fotsch et al., 2001).

Acetylcholinesterase Inhibitors

Another study focused on the synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. This work aimed to optimize the spacer length linking pharmacophoric moieties, indicating these compounds' potential in treating diseases like Alzheimer's (Vidaluc et al., 1995).

Antimicrobial and Antifungal Activities

Research on urea and thiourea derivatives, specifically 1,3-bis[(E)-furan-2-yl)methylene]urea and thiourea, has shown significant antimicrobial and antifungal activities. These compounds' effectiveness against various bacterial and fungal strains highlights their potential in developing new antimicrobial agents (Alabi et al., 2020).

Antiangiogenesis and Molecular Docking Studies

The synthesis, antiangiogenesis evaluation, and molecular docking studies of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have been reported. These compounds are explored as VEGFR-2 tyrosine kinase inhibitors, showcasing a new substitution pattern for developing type II VEGFR-2 Tyr kinase inhibitors. Such inhibitors are crucial for cancer therapy by targeting the angiogenesis process (Machado et al., 2015).

Corrosion Inhibition

A study on the electrochemical and thermodynamic investigation of the corrosion behavior of mild steel in hydrochloric acid solution containing organic compounds identified the inhibition effect of urea derivatives. These findings are essential for developing new corrosion inhibitors in industrial applications (Bahrami & Hosseini, 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action would depend on the intended use of the compound .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound are not specified in the search results. Future research could involve studying its potential applications, understanding its reactivity, or exploring its synthesis .

properties

IUPAC Name

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-16(12-20-18(22)19-11-15-3-2-10-24-15)13-5-7-14(8-6-13)17-4-1-9-23-17/h1-10,16,21H,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZVMFNOPYXLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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